molecular formula C10H10O5 B1336782 2-Formyl-4,5-dimethoxybenzoic acid CAS No. 490-63-1

2-Formyl-4,5-dimethoxybenzoic acid

Cat. No.: B1336782
CAS No.: 490-63-1
M. Wt: 210.18 g/mol
InChI Key: CXANNUKKXKKTKG-UHFFFAOYSA-N
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Description

2-Formyl-4,5-dimethoxybenzoic acid is an organic compound with the molecular formula C10H10O5 It is a derivative of benzoic acid, characterized by the presence of formyl and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4,5-dimethoxybenzoic acid typically involves the formylation of 4,5-dimethoxybenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group into the aromatic ring. The reaction is carried out under controlled conditions to ensure the selective formylation at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-Carboxy-4,5-dimethoxybenzoic acid.

    Reduction: 2-Hydroxymethyl-4,5-dimethoxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-4,5-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a building block for novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Formyl-4,5-dimethoxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Formyl-3,4-dimethoxybenzoic acid
  • 2-Formyl-4,5-dihydroxybenzoic acid
  • 2-Formyl-4,5-dimethoxybenzaldehyde

Uniqueness

2-Formyl-4,5-dimethoxybenzoic acid is unique due to the specific positioning of the formyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthetic applications and research studies.

Properties

IUPAC Name

2-formyl-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXANNUKKXKKTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428346
Record name 2-formyl-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

490-63-1
Record name 2-formyl-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5,6-dimethoxy-3H-isobenzofuran-1-one (10 g, 51.5 mmoles), obtained as described in example 1, under N2 in CCl4 (250 ml), N-bromo-succinimide (13.88 g, 77.25 mmoles) and benzoyl peroxide (320 mg, 1.23 mmoles) was kept under reflux for 2 hours, then cooled, filtered and washed with a 10% Na2SO3 solution (200 ml), then with water, anhydrified and brought to dryness. The residue was taken up with 5% HCl (100 ml) and kept under reflux for 4 hours, then the solution was cooled, basified with NaOH, washed with ethyl acetate and slowly re-acidified to give a precipitate which was filtered, washed with water, dried on P2O5 under vacuum to give 6.43 g of the title compound (yield: 60%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.88 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
320 mg
Type
catalyst
Reaction Step Four
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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